molecular formula C21H22N2S2 B11651687 3-methyl-N-[(1Z)-4,4,7,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline

3-methyl-N-[(1Z)-4,4,7,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline

Cat. No.: B11651687
M. Wt: 366.5 g/mol
InChI Key: FDUDNSFVACSUCO-UHFFFAOYSA-N
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Description

3-methyl-N-[(1Z)-4,4,7,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline is a complex organic compound characterized by its unique structure, which includes a quinoline core, multiple methyl groups, and a dithiolo ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-[(1Z)-4,4,7,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

    Introduction of the Dithiolo Ring: The dithiolo ring can be introduced via a cyclization reaction involving a suitable dithiol and the quinoline derivative.

    Methylation: Methyl groups are introduced through alkylation reactions using methyl iodide or similar reagents.

    Final Assembly: The final step involves the coupling of the quinoline-dithiolo intermediate with 3-methylaniline under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the dithiolo ring, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the quinoline core, potentially converting it to a tetrahydroquinoline derivative.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are common oxidizing agents.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used for reduction.

    Substitution: Halogenating agents like bromine or chlorinating agents can be used for electrophilic aromatic substitution.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Studies could focus on its interaction with biological macromolecules and its potential as a lead compound for drug development.

Medicine

In medicine, the compound could be investigated for its pharmacological properties. Its structural features suggest it might interact with specific enzymes or receptors, making it a candidate for therapeutic applications.

Industry

In industry, this compound could be used in the development of new materials, such as organic semiconductors or catalysts. Its stability and electronic properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 3-methyl-N-[(1Z)-4,4,7,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline would depend on its specific application. In a biological context, it might interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, or covalent bonding. The dithiolo ring and quinoline core could play crucial roles in binding to the active sites of target proteins, influencing their activity.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds like quinine and chloroquine share the quinoline core but lack the dithiolo ring and specific methylation pattern.

    Dithioloquinoline Derivatives: Compounds with similar dithioloquinoline structures but different substituents can be compared to highlight the unique properties conferred by the specific methylation and aniline substitution.

Uniqueness

The uniqueness of 3-methyl-N-[(1Z)-4,4,7,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline lies in its combination of a quinoline core with a dithiolo ring and specific methylation pattern. This unique structure imparts distinct chemical and physical properties, making it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C21H22N2S2

Molecular Weight

366.5 g/mol

IUPAC Name

4,4,7,8-tetramethyl-N-(3-methylphenyl)-5H-dithiolo[3,4-c]quinolin-1-imine

InChI

InChI=1S/C21H22N2S2/c1-12-7-6-8-15(9-12)22-20-18-16-10-13(2)14(3)11-17(16)23-21(4,5)19(18)24-25-20/h6-11,23H,1-5H3

InChI Key

FDUDNSFVACSUCO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N=C2C3=C(C(NC4=C3C=C(C(=C4)C)C)(C)C)SS2

Origin of Product

United States

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